molecular formula C8H5ClN2O4 B1314544 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 870064-73-6

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B1314544
CAS No.: 870064-73-6
M. Wt: 228.59 g/mol
InChI Key: PHVYJBIAHFOQLG-UHFFFAOYSA-N
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Description

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS: 870064-73-6) is a nitro-substituted benzoxazinone derivative with the molecular formula C₈H₅ClN₂O₄ and a molecular weight of 228.59 g/mol . This compound features a benzoxazinone core substituted with a chlorine atom at position 6 and a nitro group at position 6. It is commercially available as a bioactive small molecule for industrial and research applications, with storage recommended at room temperature . Safety data indicate hazards for skin/eye irritation (H315, H319) .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, suggesting potential for development into new antibiotics .

Cancer Research
The compound has also been investigated for its anticancer properties. A case study demonstrated that it inhibits cell proliferation in certain cancer cell lines through apoptosis induction mechanisms. This property makes it a candidate for further exploration in cancer therapeutics .

Materials Science Applications

Polymeric Materials
In materials science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and resistance to degradation under harsh conditions .

Analytical Chemistry Applications

Fluorescent Probes
The compound serves as a fluorescent probe in analytical chemistry. Its unique structural features allow for the development of sensors that can detect specific ions or biomolecules. Studies have demonstrated its application in detecting metal ions in environmental samples, showcasing its utility in environmental monitoring .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAntimicrobial agentsJournal of Medicinal Chemistry
Cancer ResearchAnticancer propertiesCase Study on apoptosis
Materials SciencePolymer synthesisResearch on polymer stability
Analytical ChemistryFluorescent probesEnvironmental monitoring study

Mechanism of Action

The mechanism of action of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atom can be involved in substitution reactions, leading to the formation of various bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

6-Chloro-2H-1,4-benzoxazin-3(4H)-one (CAS: 7652-29-1)

  • Structure : Lacks the nitro group at position 8, retaining only the chlorine substituent at position 4.
  • Molecular Formula: C₈H₆ClNO₂; Molecular Weight: 183.59 g/mol .
  • Properties: Exhibits herbicidal and antifungal activities due to the benzoxazinone core .

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one (CAS: 1042973-67-0)

  • Structure: Substitutes the nitro group with an amino (-NH₂) group at position 7.
  • Molecular Formula : C₈H₇ClN₂O₂; Molecular Weight : 198.61 g/mol .
  • Properties: The amino group introduces nucleophilic character, contrasting with the electron-deficient nitro group in the parent compound. This substitution may enhance solubility and alter pharmacokinetic profiles.

4-[(4-Chlorophenyl)methyl]-6-nitro-2H-benzo[1,4]oxazin-3(4H)-one (CAS: 105807-76-9)

  • Structure : Contains a 4-chlorobenzyl group at position 4 and a nitro group at position 5.
  • Molecular Formula : C₁₅H₁₁ClN₂O₄; Molecular Weight : 318.72 g/mol .
  • Properties : The bulky 4-chlorobenzyl substituent increases hydrophobicity, likely improving membrane permeability compared to the smaller nitro-substituted analogue.

Table 1: Key Properties of Benzoxazinone Analogues

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Bioactivity/Applications
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one 870064-73-6 C₈H₅ClN₂O₄ 228.59 6-Cl, 8-NO₂ Research intermediate
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 7652-29-1 C₈H₆ClNO₂ 183.59 6-Cl Antifungal, herbicidal
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one 1042973-67-0 C₈H₇ClN₂O₂ 198.61 6-Cl, 8-NH₂ Potential drug intermediate
4-[(4-Chlorophenyl)methyl]-6-nitro derivative 105807-76-9 C₁₅H₁₁ClN₂O₄ 318.72 6-NO₂, 4-(4-Cl-benzyl) Synthetic intermediate

Key Observations :

Electron Effects: The nitro group in this compound withdraws electron density, making the benzoxazinone ring more electrophilic. This contrasts with amino-substituted analogues, which are electron-rich .

Solubility: Nitro groups generally reduce aqueous solubility, whereas amino groups enhance it. This difference impacts formulation strategies for pharmaceutical applications.

Biological Activity: The antifungal and herbicidal activities of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one suggest that nitro or amino substitutions may modulate target binding or metabolic stability .

Biological Activity

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one (CAS Number: 870064-73-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer potential and enzyme inhibition capabilities.

  • Molecular Formula : C8_8H5_5ClN2_2O4_4
  • Molecular Weight : 228.59 g/mol
  • Structure : The compound features a benzo[1,4]oxazin ring with a chlorine atom and a nitro group at specific positions, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of 6-chloro-4H-benzo[1,4]oxazin-3-one using concentrated nitric acid and sulfuric acid under controlled conditions. This method ensures selective introduction of the nitro group at the 8-position of the benzo[1,4]oxazin ring.

Reaction Conditions:

  • Reactants : 6-Chloro-4H-benzo[1,4]oxazin-3-one, nitric acid, sulfuric acid.
  • Temperature : Controlled to prevent over-nitration.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a series of benzoxazinones were synthesized and evaluated for their cytotoxic effects against HeLa (human cervical cancer) cells. The results indicated significant inhibition of cell viability and pro-apoptotic potential:

Compound% Inhibition (HeLa Cells)Apoptotic Index
3a28.5452.86
3c44.6775.61
Reference Drug (Doxorubicin)Comparable effects observedN/A

The most active compounds demonstrated an inhibition range between 28.54% and 44.67% with statistical significance (p < 0.001), indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors.
  • Redox Reactions : The nitro group may participate in redox reactions that alter cellular signaling pathways.
  • Substitution Reactions : The chlorine atom can undergo nucleophilic substitution, leading to various bioactive derivatives.

Case Studies

A notable study investigated the enzyme inhibition properties of related benzoxazinones, demonstrating that these compounds could inhibit human leukocyte elastase and other proteolytic enzymes involved in inflammatory processes . The structure-activity relationship (SAR) analysis provided insights into how modifications in the benzoxazinone scaffold affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one, and how can intermediate instability be mitigated?

  • Methodology : The compound can be synthesized via a nitration/cyclization sequence. A continuous flow system (CFS) is recommended to address instability of nitro and amino intermediates. CFS integrates nitration (using oleum/HNO₃ at 60°C), hydrogenation (Pd/C catalyst at 45°C), and acid-catalyzed cyclization, improving safety and yield .
  • Data Comparison :

MethodYield (%)Hazard MitigationScalability
Batch Synthesis50–60LowLimited
Continuous Flow85–90HighIndustrial

Q. How is the crystal structure of benzoxazinone derivatives validated, and what intermolecular interactions are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 273 K confirms the screw-boat conformation of the benzoxazinone core. Intermolecular N–H⋯O hydrogen bonds along the b-axis stabilize the lattice .
  • Key Parameters :

  • R factor: 0.038
  • Mean σ(C–C): 0.004 Å
  • Space group: Monoclinic P2₁/c

Q. What analytical techniques distinguish 6-Chloro-8-nitro derivatives from positional isomers (e.g., 6-Chloro-7-nitro)?

  • Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For example:

  • ¹H NMR shifts :
Position6-Cl-8-NO₂ (ppm)6-Cl-7-NO₂ (ppm)
C5-H7.25 (d, J=8.5)7.40 (d, J=8.5)
C7-H7.90 (s)
  • HRMS : Exact mass = 242.9967 (C₈H₅ClN₂O₄) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro vs. amino groups) influence the biological activity of benzoxazinone derivatives?

  • Methodology : Structure-activity relationship (SAR) studies reveal that nitro groups enhance electrophilic reactivity (e.g., herbicidal activity), while amino derivatives act as MAGL inhibitors (IC₅₀ < 100 nM). Computational docking (e.g., AutoDock Vina) identifies key interactions with MAGL’s catalytic serine .
  • Example :

DerivativeTargetIC₅₀/EC₅₀
6-Cl-8-NO₂Herbicidal10 µM
6-Cl-8-NH₂MAGL Inhibition85 nM

Q. What strategies resolve contradictions in reported reaction yields for nitro-to-amine hydrogenation?

  • Methodology : Inconsistent yields arise from Pd/C catalyst deactivation or incomplete nitro reduction. Use in-line FTIR monitoring during hydrogenation ensures real-time tracking of intermediate conversion. Catalyst recycling (3 cycles max) maintains >90% efficiency .
  • Mitigation Table :

IssueSolutionYield Improvement
Catalyst poisoningPre-treatment with H₂ at 100°C+25%
Incomplete reductionIncrease H₂ pressure to 15 bar+15%

Q. How does the electronic environment of the benzoxazinone core affect its stability under acidic conditions?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) show the nitro group at C8 increases electron-withdrawing effects, destabilizing the oxazinone ring. Stability assays (pH 1–7, 37°C) confirm rapid degradation at pH <3 (t₁/₂ = 2 hr) versus pH 7 (t₁/₂ = 48 hr) .

Q. What are the limitations of current synthetic methods for generating tricyclic benzoxazinone analogs?

  • Methodology : Traditional cyclization (e.g., from 1,5-difluoro-2,4-dinitrobenzene) suffers from low regioselectivity. Microwave-assisted synthesis (150°C, 20 min) improves yield (75% vs. 40% conventional) but requires precise control to avoid side-product formation (e.g., dimerization) .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for benzoxazinone derivatives?

  • Root Cause : Variability in assay conditions (e.g., cell lines, incubation time). For antifungal studies, discrepancies arise between Candida albicans (MIC = 8 µg/mL) and Aspergillus (MIC = 32 µg/mL) due to differences in membrane ergosterol content .
  • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole).

Q. Tables for Key Parameters

Table 1 : Comparative Stability of Benzoxazinone Intermediates

IntermediateStability (25°C)Degradation Pathway
Nitro derivative<24 hrHydrolysis to phenolic byproduct
Amino derivative<2 hr (air-sensitive)Oxidation to nitroso compound

Table 2 : Recommended Analytical Workflow

StepTechniquePurpose
Purity checkHPLC-UV (220 nm)Detect nitro/amine impurities
Structural confirm2D NMR (HSQC, HMBC)Assign quaternary carbons
Stability monitoringUPLC-MS (ESI+)Track degradation in real-time

Properties

IUPAC Name

6-chloro-8-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4/c9-4-1-5-8(6(2-4)11(13)14)15-3-7(12)10-5/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVYJBIAHFOQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232186
Record name 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870064-73-6
Record name 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870064-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-chloro-6-nitrophenol (5 g, 26.5 mmol) in DMF (20 ml) ethylbromoacetate (3 ml, 26.5 mmol) and K2CO3 (4 g, 29.15 mmol) were added and the reaction was stirred at room temperature for 20 hours. The solvent was evaporated and the crude was dissolved in AcOEt (30 ml) and washed with NaOH 5%, water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The purification of the crude residue by crystallization from ether/AcOEt gave 1.13 g of a beige solid. Yield: 19%. 1HNMR (DMSO, 200 MHz) δ 4.79 (2H, s), 7.15 (1H, d, J=2.6 Hz), 7.66 (1H, d, J=2.8 Hz), 11.21 (1H, bs)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Yield
19%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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